molecular formula C11H10N2O4S2 B2363249 (Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 32729-74-1

(Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2363249
CAS No.: 32729-74-1
M. Wt: 298.33
InChI Key: OVLKACDWJNGFOC-YVMONPNESA-N
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Description

(Z)-3-isopropyl-5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as nitrothiazolone, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazolidinone family and is characterized by its unique chemical structure, which includes a thiazolidinone ring, a nitrofuran moiety, and an isopropyl group.

Scientific Research Applications

Microwave-assisted Synthesis for Potential GSK-3 Inhibitors

  • Research by Kamila and Biehl (2012) in "Tetrahedron Letters" explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, potentially useful as inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme in cell regulation (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Properties

  • A 2010 study in "Medicinal Chemistry Research" by Chandrappa et al. synthesized thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against mouse tumors, showing significant results (Chandrappa et al., 2010).

Electrophilic and Nucleophilic Applications

  • Zhang, Tomizawa, and Casida (2004) in "The Journal of Organic Chemistry" utilized alpha-nitro ketone as both an electrophile and nucleophile in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, contributing to studies on nicotinic receptor probes (Zhang, Tomizawa, & Casida, 2004).

Supramolecular Structures

  • Delgado et al. (2005) in "Acta Crystallographica Section C" reported on the hydrogen-bonded structures of thioxothiazolidin-4-ones, which is significant for understanding molecular interactions in crystal engineering (Delgado et al., 2005).

Cytotoxicity and Apoptosis in Leukemia Cells

  • In "Bioorganic & Medicinal Chemistry," Chandrappa et al. (2009) synthesized thioxothiazolidin-3-yl acetic acid derivatives, examining their cytotoxicity and ability to induce apoptosis in human leukemia cells (Chandrappa et al., 2009).

Structural and Computational Analysis

  • A study by Khelloul et al. (2016) in "Acta Chimica Slovenica" characterized a thioxothiazolidin-4-one derivative using X-ray diffraction and computational methods, providing insights into molecular geometry and interactions (Khelloul et al., 2016).

Anticancer Activity and Molecular Docking

  • Madhusudhanrao and Manikala (2020) in the "Iranian Journal of Chemistry & Chemical Engineering" synthesized and screened thioxothiazolidin-4-one analogues for anticancer activity, including molecular docking studies to identify potential targets (Madhusudhanrao & Manikala, 2020).

Antimicrobial Potency

  • Horishny et al. (2022) in "Molecules" reported on the synthesis and antimicrobial activity of thiazolidin-4-one derivatives, finding them more potent than reference drugs against resistant bacterial strains (Horishny et al., 2022).

Properties

IUPAC Name

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLKACDWJNGFOC-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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